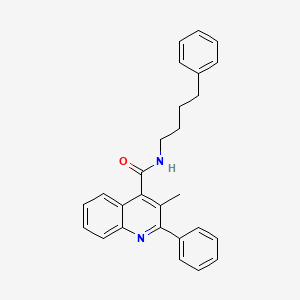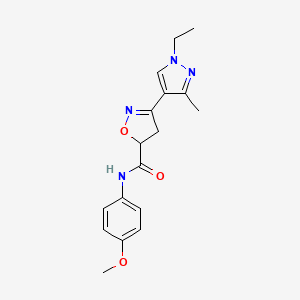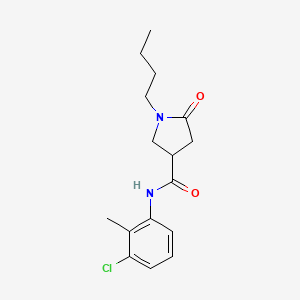![molecular formula C21H17NO3S B4716070 [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B4716070.png)
[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone
Overview
Description
[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone is a complex organic compound that features both benzenesulfonyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which is then reacted with a phenyl derivative to form the benzenesulfonyl phenyl intermediate. This intermediate is subsequently coupled with a 2,3-dihydroindole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups onto the phenyl or indole rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the indole moiety, in particular, is of interest due to its prevalence in many biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzenesulfonyl group is known to impart certain pharmacological properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The indole moiety can also bind to various biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Benzenesulfonyl Compounds: Benzenesulfonamide and benzenesulfonic acid are similar in structure and are used in different chemical and pharmaceutical applications.
Uniqueness
What sets [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone apart is the combination of the benzenesulfonyl and indole groups in a single molecule
Properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-21(22-15-14-16-6-4-5-9-20(16)22)17-10-12-19(13-11-17)26(24,25)18-7-2-1-3-8-18/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJZFMNYLXUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4715991.png)
![4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4715994.png)
![methyl 2-{[({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4716002.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716011.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4716045.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
![1-(2-Chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716065.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4716077.png)
![N-(4-ETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B4716078.png)


![(2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one](/img/structure/B4716107.png)

